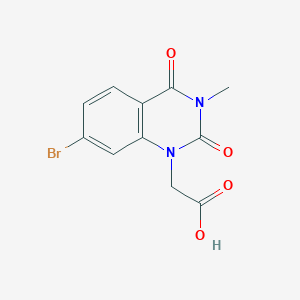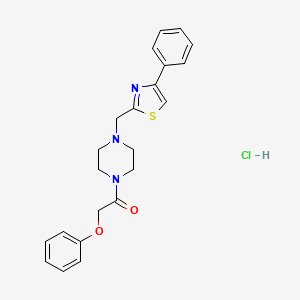
2-Phenoxy-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxy-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a complex organic compound that features a phenoxy group, a piperazine ring, and a thiazole moiety
Méthodes De Préparation
The synthesis of 2-Phenoxy-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride typically involves multiple steps:
Formation of the Thiazole Moiety: The thiazole ring can be synthesized by reacting 2-thiouracil with a substituted benzyl derivative to afford S-benzylated products.
Introduction of the Piperazine Ring: The phenolic hydroxyl group in S-benzylated products is treated with tert-butyl acetate to afford tert-butyl esters, which are then hydrolyzed to yield 2-thiopyrimidine acetic acid.
Analyse Des Réactions Chimiques
2-Phenoxy-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride undergoes various chemical reactions:
Oxidation: The thiazole ring can participate in oxidation reactions due to its aromatic nature.
Nucleophilic Substitution: The phenoxy group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Cycloaddition: The compound can also participate in cycloaddition reactions, such as the copper-assisted cycloaddition of azides with alkynes.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel therapeutic agents, particularly those targeting neurological and infectious diseases.
Biological Studies: The compound’s ability to interact with various biological targets makes it useful in studying biochemical pathways and enzyme activities.
Industrial Applications: It is also explored for its potential use in industrial processes, such as the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-Phenoxy-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
2-Phenoxy-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride can be compared with other similar compounds:
Phenoxyacetamides: These compounds share the phenoxy group and have been studied for their therapeutic potential.
Thiazole Derivatives: Compounds with thiazole rings are known for their biological activity and are used in various medicinal applications.
Piperazine Derivatives: These compounds are widely used in pharmaceuticals due to their ability to interact with biological targets.
Propriétés
IUPAC Name |
2-phenoxy-1-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S.ClH/c26-22(16-27-19-9-5-2-6-10-19)25-13-11-24(12-14-25)15-21-23-20(17-28-21)18-7-3-1-4-8-18;/h1-10,17H,11-16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMCURQQZZKJPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)COC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
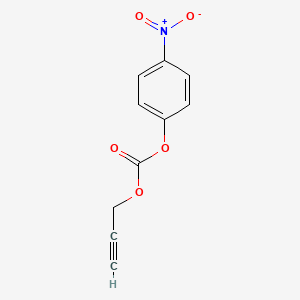
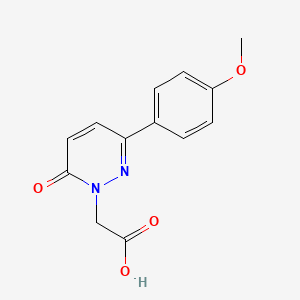
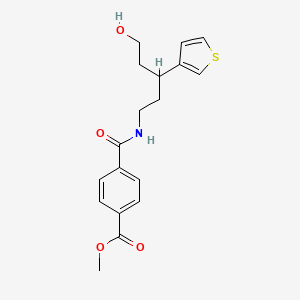

![Methyl 6-{[(5-bromothiophen-2-yl)sulfonyl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2694044.png)
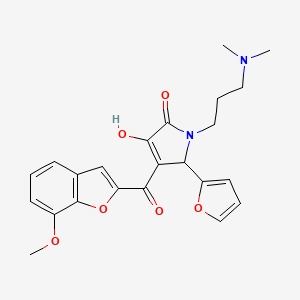

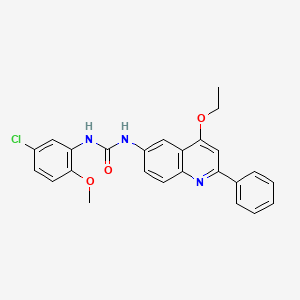
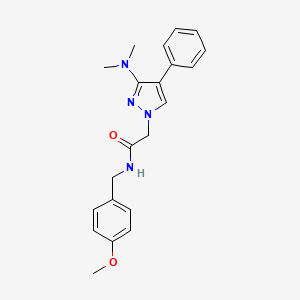

![N-(3-fluoro-4-methylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2694053.png)
![3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione hydrochloride](/img/structure/B2694054.png)
![5-(ethylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2694055.png)
